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Compound of Interest

Compound Name: 2-acetamido-N-tert-butylacetamide

Cat. No.: B7500751

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-
butylacetamide (CAS No. 762-84-5), a secondary amide with applications in organic synthesis.
The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, offering valuable data for its identification, characterization,
and use in research and development.

Chemical Structure and Properties

N-tert-butylacetamide is a white crystalline solid at room temperature. Its fundamental
properties are summarized below.
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Property Value

Molecular Formula CeH13NO

Molecular Weight 115.17 g/mol

IUPAC Name N-(tert-butyl)acetamide

CAS Number 762-84-5

Melting Point 96-98 °C

SMILES CC(=O)NC(C)(C)C

InChlKey ACYFWRHALJTSCF-UHFFFAOYSA-N

Spectroscopic Data

The following sections present the key spectroscopic data for N-tert-butylacetamide, organized
for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a
molecule.

2.1.1. *H NMR Data

Publicly available *H NMR spectra for neat or common deuterated solutions of N-tert-
butylacetamide are not readily found in major databases. However, H NMR data has been
reported for N-tert-butylacetamide as a ligand in a titanium complex, dissolved in benzene-ds.
While the chemical shifts may be influenced by the coordination to the metal center and the
aromatic solvent, they provide a useful reference.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
1.67 Singlet 3H -C(=O)CHs
1.16 Singlet 9H -C(CHs)s
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2.1.2. 3C NMR Data

The 13C NMR spectrum provides information on the different carbon environments in the

molecule.

Chemical Shift (8) ppm

Assignment

176.33 C=0 (Amide Carbonyl)

51.5 -C(CHs)s (Quaternary Carbon)
28.8 -C(CHs)s (tert-butyl Methyls)
24.5 -C(=0)CHs (Acetyl Methyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their vibrational frequencies. The IR spectrum of N-tert-butylacetamide shows characteristic

peaks for an amide.[1]

Wavenumber (cm~12) Intensity Assignment

~3300 Strong, Broad N-H Stretch

~2970 Strong C-H Stretch (sp?3)
~1650 Strong C=0 Stretch (Amide I)
~1550 Strong N-H Bend (Amide II)
~1365 Medium C-H Bend (tert-butyl)

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-

energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios

(m/z) of the fragments provide information about the molecular weight and structure.[2]
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miz Relative Intensity (%) Assighment

115 ~20 [M]* (Molecular lon)
100 ~75 [M - CHs]*

58 100 [CaH10N]* (Base Peak)
57 ~30 [CaHo]*

43 ~40 [CHsCOJ*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation (Solution-State):

o Approximately 10-20 mg of N-tert-butylacetamide is dissolved in a suitable deuterated
solvent (e.g., chloroform-d, DMSO-de) to a volume of 0.5-0.7 mL in a clean, dry NMR tube.

e The sample is gently agitated to ensure complete dissolution.

e A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration.

Instrumentation and Data Acquisition:
e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1HNMR:

o Pulse Program: Standard single-pulse sequence.

o Number of Scans: 16-64 scans.

o Relaxation Delay: 1-5 seconds.
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o Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

e 13C NMR:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 512-2048 scans (or more, depending on concentration).
o Relaxation Delay: 2-5 seconds.
o Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Sample Preparation Data Acquisition Data Processing
Weigh Sample > Dissolve in Transfer to Place in Setup Experiment . Fourier Transform
(10-20 mg) Deuterated Solvent NMR Tube T NMR Spectrometer (1H or 13C) Acquire Data 1 & Phasing G zesneciny

Sample Preparation (KBr) Data Acquisition Data Processing
Grind Sample | Press into Collect o Collect . o
with KBr | Pellet Background Spectrum " | Sample Spectrum 100D B I | 175 RS
Sample Introduction Tonization & Analysis Data Processing

Introduce Sample . | | Electron Ionization Mass Analysis . | | Generate Mass
(Direct Probe) Vaporize Sample |- 70 eV) —> (m/z Separation) —»| Detection |- Spectrum Analyze Spectrum

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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